molecular formula C19H23N3O2 B2766942 3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide CAS No. 1903655-31-1

3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

Cat. No.: B2766942
CAS No.: 1903655-31-1
M. Wt: 325.412
InChI Key: JVZLSKSOUSZECW-UHFFFAOYSA-N
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Description

The compound “3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also includes a 6-methylpyridin-2-yl group and a phenethyl group attached to the pyrrolidine ring via an amide linkage .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the pyrrolidine ring, which is a saturated heterocycle. This ring system allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Characterization

A study by Kadir et al. (2017) focused on the synthesis and structural characterization of monoamide isomers related to pyridine carboxamide derivatives. These compounds were synthesized using a combination of common spectroscopic techniques, highlighting the inductive effects contributed by methyl substituted groups on the pyridine ring, which could be relevant for the synthesis and study of "3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide" Kadir, M., Mansor, N., & Osman, U. (2017).

Biological Activities

Research into compounds with similar structural features has demonstrated potential in various biological applications:

  • Antibacterial and Antitumor Activities : El‐Borai et al. (2013) investigated the antioxidant, antitumor, and antimicrobial activities of pyrazolopyridine derivatives, indicating the potential of structurally related compounds for therapeutic applications El‐Borai, M., Rizk, H. F., Beltagy, D., & El-Deeb, I. Y. (2013).

  • Phleomycin Amplification : Brown and Cowden (1982) explored the role of pyridinylpyrimidines with strongly basic side chains as amplifiers of phleomycin against Escherichia coli, a unique approach that could inspire further research into the amplification effects of related compounds Brown, D. J., & Cowden, W. (1982).

  • C-H Bond Functionalization : A study by Le et al. (2019) on the use of 1-aminopyridinium ylides as directing groups for sp3 C-H bond functionalization in carboxylic acid derivatives could be applicable to the synthesis and modification of "this compound", offering insights into novel synthetic routes and chemical transformations Le, K., Nguyen, H., & Daugulis, O. (2019).

Properties

IUPAC Name

3-(6-methylpyridin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-6-5-9-18(21-15)24-17-11-13-22(14-17)19(23)20-12-10-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZLSKSOUSZECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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